3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one
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Overview
Description
3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one is an organic compound with the molecular formula C₁₁H₆Cl₅NO It is characterized by the presence of an aniline group attached to a highly chlorinated cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one typically involves the reaction of 2,4,4,5,5-pentachlorocyclopent-2-en-1-one with aniline. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution of the chlorine atoms by the aniline group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the cyclopentenone ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the cyclopentenone ring or the aniline group.
Condensation Reactions: The aniline group can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aniline group can form hydrogen bonds and π-π interactions with amino acid residues, while the chlorinated cyclopentenone ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Similar in structure but with fewer chlorine atoms and different reactivity.
3,4-Dichloroaniline: Another aniline derivative with different substitution patterns and properties.
Uniqueness
3-Anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one is unique due to its high degree of chlorination and the presence of both an aniline group and a cyclopentenone ring. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61108-14-3 |
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Molecular Formula |
C11H6Cl5NO |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-anilino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one |
InChI |
InChI=1S/C11H6Cl5NO/c12-7-8(17-6-4-2-1-3-5-6)10(13,14)11(15,16)9(7)18/h1-5,17H |
InChI Key |
FPKGLEWINYVVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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